

An In-Depth Technical Guide to 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dibromopyridine-3-boronic acid

Cat. No.: B1288093

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of **2,5-Dibromopyridine-3-boronic acid**, a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials.

Core Properties and Data

2,5-Dibromopyridine-3-boronic acid is a substituted pyridine derivative containing two bromine atoms and a boronic acid functional group. This combination of reactive sites makes it a versatile reagent in cross-coupling reactions.

Physicochemical Data Summary

The key quantitative data for **2,5-Dibromopyridine-3-boronic acid** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C5H4BBr2NO2 [1] [2] [3] [4]
Molecular Weight	280.71 g/mol [2] [3] [4]
CAS Number	852228-14-9 [1] [2] [3]
IUPAC Name	(2,5-dibromopyridin-3-yl)boronic acid [2]
Melting Point	206 °C [3]
Boiling Point (Predicted)	406.4 ± 55.0 °C [3]
Density (Predicted)	2.22 ± 0.1 g/cm³ [3]

Logical Relationship of Core Properties

The following diagram illustrates the fundamental relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight.

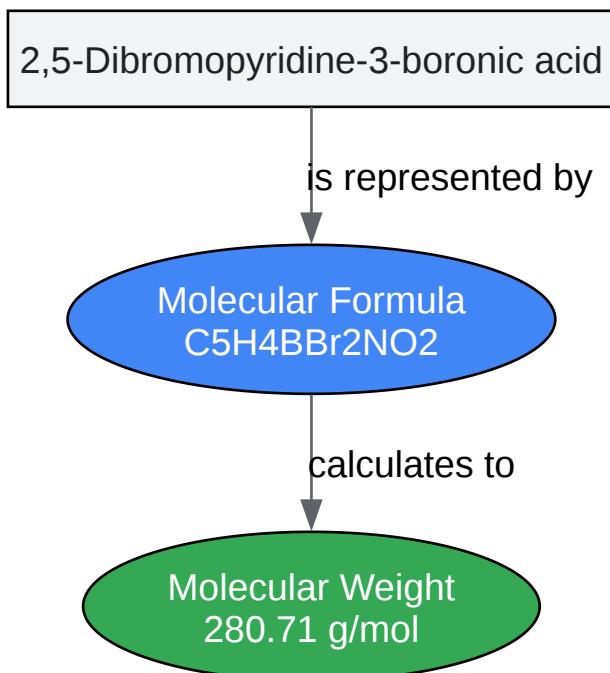


Figure 1: Logical Relationship of Core Properties

[Click to download full resolution via product page](#)

Figure 1: Logical Relationship of Core Properties

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

2,5-Dibromopyridine-3-boronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Below is a general, representative protocol for a Suzuki coupling reaction involving a substituted pyridine boronic acid, which can be adapted for **2,5-Dibromopyridine-3-boronic acid**.

Objective: To synthesize a biaryl compound via a Suzuki-Miyaura cross-coupling reaction between an aryl halide and a pyridine-boronic acid.

Materials:

- Aryl halide (e.g., 4-Bromoanisole)
- **2,5-Dibromopyridine-3-boronic acid** (or a similar pyridine boronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., K_2CO_3 , Na_2CO_3)
- Solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 ratio)
- Microwave vial (10 mL) or round-bottom flask
- Stir bar
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- Reaction Setup: In a 10 mL microwave vial containing a stir bar, combine the aryl halide (0.5 mmol), the pyridine-boronic acid (0.6 mmol, 1.2 equivalents), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.025 mmol, 5 mol%), and the base (e.g., K_2CO_3 , 1.0 mmol, 2.0 equivalents).

- Solvent Addition: To the solid mixture, add the solvent system, for instance, 4 mL of 1,4-dioxane and 1 mL of water.
- Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
- Reaction: Place the sealed vial in a microwave reactor and irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (usually 15-30 minutes). Alternatively, the reaction can be heated in a round-bottom flask using a conventional oil bath at a temperature around 80-100 °C for several hours to days, with progress monitored by TLC or LC-MS.
- Work-up: After the reaction is complete and has cooled to room temperature, dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL).
- Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., 2 x 10 mL of ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

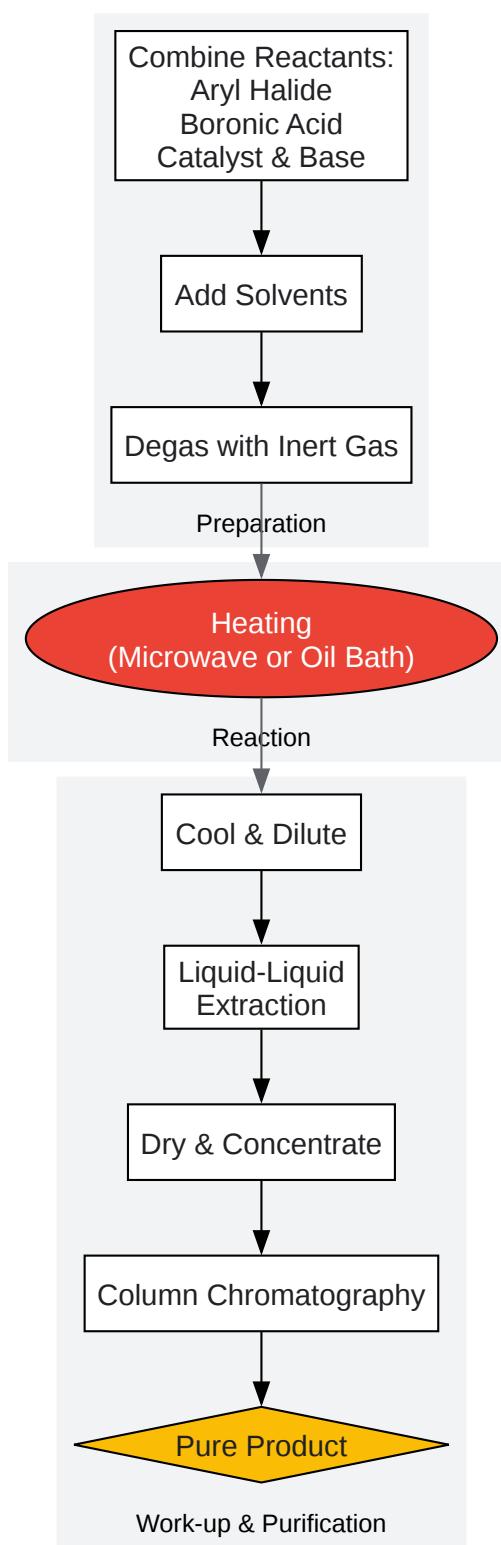


Figure 2: General Workflow for Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Figure 2: General Workflow for Suzuki-Miyaura Coupling

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,5-Dibromopyridine-3-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1288093#2-5-dibromopyridine-3-boronic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com